Diisopropyl oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

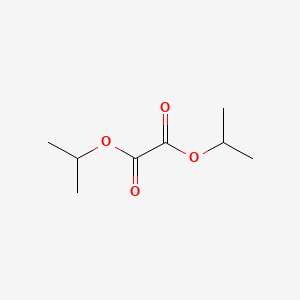

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHNIFCFNUZYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210477 | |

| Record name | Diisopropyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-81-6 | |

| Record name | Diisopropyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl oxalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C979BWD6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopropyl Oxalate (CAS No. 615-81-6): A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and applications of diisopropyl oxalate (B1200264) as a versatile intermediate in organic synthesis and drug development.

Introduction

Diisopropyl oxalate, with the CAS number 615-81-6, is a diester of isopropanol (B130326) and oxalic acid. It is a colorless liquid at room temperature and sees significant use as a reagent and intermediate in various chemical industries.[1] For researchers and professionals in drug development, agrochemicals, and materials science, a thorough understanding of its properties and reactivity is crucial for its effective application. This guide provides a comprehensive overview of this compound, focusing on its physicochemical data, synthesis protocols, safety information, and its role as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -30 °C | [1] |

| Boiling Point | 190 - 199.6 °C at 760 mmHg | [1][3] |

| Density | 1.002 - 1.034 g/cm³ | [1][] |

| Flash Point | 75.3 °C | [1] |

| Vapor Pressure | 0.339 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Refractive Index | 1.4100 - 1.419 | [1][] |

| InChI | InChI=1S/C8H₁₄O₄/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3 | [3] |

| InChIKey | ITHNIFCFNUZYLQ-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)OC(=O)C(=O)OC(C)C | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 5.13 (hept, J= 6.3 Hz, 2H), 1.33 (d, J = 6.2 Hz, 12H) | [1] |

| ¹³C NMR | (100 MHz, CDCl₃) δ 157.96, 71.44, 21.63 | [1] |

| IR | Data available on PubChem and NIST WebBook | [3][6] |

| Mass Spec | GC-MS data available on PubChem | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of oxalic acid with isopropyl alcohol. A detailed experimental protocol is provided below.

Synthesis of this compound from Oxalic Acid and Isopropyl Alcohol

This procedure involves a classic Fischer esterification reaction, utilizing an acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials:

-

Oxalic acid

-

Isopropyl alcohol

-

p-toluenesulfonic acid monohydrate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

Procedure:

-

In a suitable laboratory reactor, add oxalic acid to isopropyl alcohol with stirring until a clear solution is formed.[1]

-

Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.[1]

-

Heat the reaction mixture to reflux and stir for 24 hours.[1] The water generated during the reaction is continuously removed using a Dean-Stark trap.[1]

-

After 24 hours, cool the reaction mixture to room temperature.[1]

-

Neutralize the mixture with saturated aqueous NaHCO₃.[1]

-

Perform a liquid-liquid extraction using toluene and water.[1]

-

Combine the organic phases and wash with a saturated aqueous NaCl solution.[1]

-

Separate the organic phase and remove the solvent under reduced pressure.[1]

-

Purify the crude product by distillation under high vacuum to yield this compound as a colorless oil.[1]

Applications in Synthesis and Drug Development

This compound is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical, agrochemical, and adhesives/coatings industries.[1] In the context of drug development, it serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds that are often the core scaffolds of active pharmaceutical ingredients (APIs). While there is no evidence to suggest that this compound has direct biological activity or interacts with signaling pathways, its role as a precursor is significant.

The reactivity of the ester groups in this compound allows for various chemical transformations. For instance, it can undergo condensation reactions with nucleophiles to form heterocyclic rings. This is a common strategy in the synthesis of certain classes of drugs.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[3]

GHS Hazard Statements:

-

H227: Combustible liquid[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Measures:

-

Handle in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3]

-

Avoid contact with skin and eyes.[3]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from strong oxidizing agents.[1]

Conclusion

This compound is a commercially important chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its applications in the pharmaceutical and other industries are primarily as a building block for more complex molecules. For researchers in drug development, this compound represents a versatile starting material for the synthesis of novel compounds. A clear understanding of its characteristics and safe handling procedures is essential for its effective and safe utilization in a laboratory setting.

References

Diisopropyl oxalate molecular weight and formula

An In-depth Guide to the Molecular Properties of Diisopropyl Oxalate (B1200264)

This document provides a concise summary of the core molecular properties of diisopropyl oxalate, tailored for researchers, scientists, and professionals in drug development. While the determination of a compound's molecular weight and formula is a fundamental aspect of chemical characterization, this guide presents the information in a clear and accessible format.

Core Molecular Data

The fundamental molecular properties of this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C8H14O4[1][2][][4][5][] |

| Molecular Weight | 174.19 g/mol [1][][5][] |

| IUPAC Name | dipropan-2-yl oxalate[1][][] |

| CAS Registry Number | 615-81-6[1][2][] |

Elucidation of Molecular Formula and Weight

The molecular formula and weight of a compound like this compound are determined through a combination of analytical techniques.

Experimental Protocols:

-

Mass Spectrometry: This is a primary technique used to determine the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in deducing the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method involves combusting a sample of the compound and precisely measuring the amounts of combustion products (e.g., carbon dioxide, water, and nitrogen oxides). The relative percentages of each element are then used to determine the empirical formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR spectroscopy can confirm the number and types of atoms present in a molecule, which supports the molecular formula derived from other methods.

The workflow for determining these properties is a standard procedure in chemical analysis.

Caption: Workflow for determining molecular formula and weight.

It is important to note that for a well-established compound like this compound, this data is readily available in chemical databases.[1][2][] The experimental protocols described would be applied to novel or uncharacterized substances. The concepts of signaling pathways are not applicable to the intrinsic properties of a small molecule like this compound itself but would be relevant when studying its biological activity or mechanism of action in a biological system.

References

An In-depth Technical Guide to the Physical Properties of Diisopropyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate (B1200264) (CAS No. 615-81-6), with the chemical formula C8H14O4, is the di-ester of oxalic acid and isopropanol.[1] It serves as a versatile intermediate and reagent in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in process design, safety assessments, and formulation development. This guide provides a comprehensive overview of the core physical properties of diisopropyl oxalate, details standard experimental methodologies for their determination, and presents a generalized workflow for such characterization.

Core Physical Properties

The physical characteristics of this compound have been reported across various sources. While there is general agreement, some variations in values exist, likely due to differences in measurement conditions and sample purity. The following table summarizes the key quantitative data available.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H14O4 | [1][2][3] |

| Molecular Weight | 174.19 g/mol | [4] |

| 174.2 g/mol | [1] | |

| 174.20 g/mol | [5] | |

| Appearance | Colorless liquid | [1] |

| Melting Point | -30 °C | [1][6] |

| Boiling Point | 190 °C (estimate) | [1][6] |

| 191 °C | [5] | |

| 199.6 °C at 760 mmHg | [][][9] | |

| Density | 0.995 g/cm³ | [5] |

| 1.0020 g/cm³ | [1][6] | |

| 1.034 g/cm³ | [][][9] | |

| Refractive Index | 1.4100 (estimate) | [1][6] |

| 1.413 | [5] | |

| 1.419 | [][] | |

| Flash Point | 75.3 °C | [1][][9] |

| Vapor Pressure | 0.339 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] Analogous compounds like diethyl oxalate are sparingly soluble in water and miscible with common organic solvents. |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound were not detailed in the surveyed literature, standard methodologies are routinely employed for the determination of these key physical properties. The following outlines the general procedures.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is connected to a condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor distilling over.

-

The flask is gently heated. The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point at the recorded atmospheric pressure.

-

For more precise measurements, especially for pressure-sensitive compounds, a vacuum distillation setup can be used, and the boiling point is reported at a specific pressure.

-

2. Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a substance like this compound, which has a very low melting point, a cryostat is necessary.

-

Apparatus: A melting point apparatus with a cooling stage (cryostat), a capillary tube, and a calibrated thermometer or digital temperature sensor.

-

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the sample holder of the melting point apparatus.

-

The sample is cooled until completely frozen.

-

The temperature is then slowly increased at a controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

3. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with this compound and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., at 20 °C or 25 °C).

-

Any excess liquid is removed, and the outside of the pycnometer is carefully cleaned and dried.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

4. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed, and the sample is allowed to come to the desired temperature by circulating water from the constant temperature bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.

-

The compensator is adjusted to remove any color fringes.

-

The refractive index is read from the scale.

-

Generalized Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

Safety Considerations

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area, such as a fume hood.[10] For detailed safety information, consult the Safety Data Sheet (SDS).[10][11]

References

- 1. Cas 615-81-6,this compound | lookchem [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C8H14O4 | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. This compound CAS#: 615-81-6 [m.chemicalbook.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Diisopropyl oxalate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl oxalate (B1200264), a versatile chemical compound with applications in organic synthesis. This document details its chemical structure, nomenclature, physicochemical properties, and key experimental protocols.

Chemical Structure and IUPAC Name

Diisopropyl oxalate, a diester of oxalic acid and isopropanol, is a key intermediate in various chemical syntheses.

IUPAC Name: dipropan-2-yl oxalate[1][2][3]

Synonyms: Ethanedioic acid, bis(1-methylethyl) ester; Oxalic acid diisopropyl ester[1][2]

Chemical Formula: C₈H₁₄O₄[1][2]

SMILES: CC(C)OC(=O)C(=O)OC(C)C[1]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Weight | 174.19 | g/mol | [1][3] |

| Melting Point | -30 | °C | [2] |

| Boiling Point | 190 (estimate) | °C | [2] |

| Boiling Point (Normal) | 462.00 ± 3.00 | K | [4] |

| Density | 1.0020 | g/cm³ | [2] |

| Flash Point | 75.3 | °C | [2] |

| Vapor Pressure | 0.339 | mmHg at 25°C | [2] |

| Refractive Index | 1.4100 (estimate) | [2] | |

| Enthalpy of Vaporization | 50.94 | kJ/mol | [4] |

| Enthalpy of Fusion | 15.00 | kJ/mol | [4] |

| Water Solubility (log10WS) | -1.12 | [4] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.890 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound from Oxalic Acid

This protocol describes the synthesis of this compound via the esterification of oxalic acid with isopropyl alcohol.[5]

Materials:

-

Oxalic acid (1 kg, 11.1 mol)

-

Isopropyl alcohol (1700 mL)

-

p-toluenesulfonic acid monohydrate (47.67 g, 2.5 mol)

-

Toluene (B28343) (200 mL)

-

Saturated aqueous NaHCO₃ solution (500 mL)

-

Saturated aqueous NaCl solution (1 L)

-

Toluene (for extraction, 2 x 400 mL)

-

Water (for washing, 2 x 1 L)

Procedure:

-

In a 5 L laboratory reactor equipped with a stirrer, add oxalic acid to isopropyl alcohol and stir until a clear solution is formed.

-

Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.

-

Heat the mixture to reflux and stir for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap to drive the reaction to completion.

-

Cool the reaction mixture and neutralize it with saturated aqueous NaHCO₃ solution.

-

Partition the mixture with toluene and water.

-

Combine the organic phases and dry with saturated aqueous NaCl solution.

-

Separate the organic phase and remove the solvent under vacuum.

-

Purify the crude product by distillation under high vacuum with heating to obtain this compound as a colorless oil. The expected yield is approximately 90%.[5]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis of this compound Workflow.

Monohydrolysis of this compound

This protocol details the selective monohydrolysis of this compound to yield monoisopropyl oxalate.[1]

Materials:

-

This compound (174 g, 1 mol)

-

Tetrahydrofuran (THF) (20–40 mL)

-

Chilled water (3–4 °C, 500 mL)

-

Chilled 2.5 M aqueous NaOH (320–480 mL, 1 mol, 0.8–1.2 equiv)

-

Thin-layer chromatography (TLC) supplies (MeOH:CH₂Cl₂ = 1:10)

-

Bromocresol green in ethanol (B145695) (staining solution)

Procedure:

-

In a 2 L one-necked flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve this compound in THF.

-

Add chilled water to the mixture.

-

Once the temperature of the reaction mixture reaches 0–4 °C, add chilled 2.5 M aqueous NaOH dropwise.

-

Monitor the reaction progress by thin-layer chromatography using a methanol/dichloromethane solvent system and a bromocresol green staining solution.[1]

References

- 1. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 615-81-6,this compound | lookchem [lookchem.com]

- 3. This compound | C8H14O4 | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 615-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Diisopropyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl oxalate (B1200264), a versatile diester of oxalic acid and isopropyl alcohol. The document details its chemical identity, physical and chemical properties, synthesis protocols, and applications, with a particular focus on its role as an intermediate in organic synthesis.

Chemical Identity and Synonyms

Diisopropyl oxalate is a key reagent in various chemical syntheses. A clear understanding of its nomenclature is crucial for accurate literature searches and material procurement.

| Identifier Type | Identifier |

| IUPAC Name | dipropan-2-yl oxalate |

| CAS Number | 615-81-6 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| InChI Key | ITHNIFCFNUZYLQ-UHFFFAOYSA-N |

A comprehensive list of synonyms for this compound is provided below to aid in its identification across various databases and publications.

| Synonym |

| Oxalic acid diisopropyl ester |

| dipropan-2-yl ethanedioate |

| Ethanedioic acid, bis(1-methylethyl) ester |

| Isopropyl oxalate |

| NSC 4877 |

| AI3-11244 |

| EINECS 210-448-0 |

| DTXSID70210477 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Melting Point | -30 °C | [1] |

| Boiling Point | 190 °C (estimate) | [1] |

| Flash Point | 75.3 °C | [1] |

| Density | 1.002 g/cm³ | [1] |

| Vapor Pressure | 0.339 mmHg at 25°C | [1] |

| Refractive Index | 1.410 (estimate) | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of oxalic acid with isopropyl alcohol. The following section details a common experimental protocol for its preparation.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from oxalic acid and isopropyl alcohol using p-toluenesulfonic acid as a catalyst.[2]

Materials:

-

Oxalic acid

-

Isopropyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a Dean-Stark apparatus, dissolve oxalic acid in isopropyl alcohol.

-

Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.

-

Heat the mixture to reflux and stir for approximately 24 hours. The water generated during the reaction is continuously removed by azeotropic distillation using the Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic phase with toluene and wash with water and then with a saturated aqueous solution of sodium chloride.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via acid-catalyzed esterification.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature allows it to be used as a building block for more complex molecules. It is also utilized as a plasticizer and coupling agent in the formulation of adhesives and coatings.[1]

While this compound is a precursor in the synthesis of some biologically active molecules, there is currently no significant evidence to suggest its direct involvement in biological signaling pathways. Its primary role in drug development is as a starting material or intermediate in the chemical synthesis of active pharmaceutical ingredients.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a chemical fume hood.

GHS Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships in Synthesis

The synthesis of this compound involves a clear logical progression from starting materials to the final product, governed by the principles of chemical reactivity. The key relationship is the Fischer-Speier esterification reaction, where a carboxylic acid (oxalic acid) and an alcohol (isopropyl alcohol) react in the presence of an acid catalyst to form an ester (this compound) and water. The removal of water drives the equilibrium towards the formation of the product, illustrating Le Chatelier's principle.

References

Navigating the Solubility Landscape of Diisopropyl Oxalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate (B1200264), a diester of oxalic acid, serves as a versatile intermediate and reagent in various chemical syntheses, including the preparation of pharmaceuticals and other specialty chemicals. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the known solubility characteristics of diisopropyl oxalate, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents a visual workflow to guide researchers in this endeavor. While publicly available quantitative solubility data is scarce, this guide equips professionals with the necessary information and methodologies to determine these crucial parameters in-house.

Data Presentation: Qualitative Solubility of this compound and its Analogue

Direct quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. However, general chemical principles and data from analogous compounds, such as diethyl oxalate, provide valuable qualitative insights. This compound is widely described as being soluble in common organic solvents. The following table summarizes the qualitative solubility and miscibility of this compound and the closely related diethyl oxalate. Miscibility indicates that the two liquids can be mixed in all proportions to form a single homogeneous phase.

| Organic Solvent | This compound (Qualitative) | Diethyl Oxalate (Qualitative) |

| Ethanol | Soluble | Miscible[1][2][3] |

| Acetone | Soluble | Miscible[1][3][4] |

| Diethyl Ether | Soluble | Miscible[1][2][4] |

| Ethyl Acetate | Soluble | Miscible[1][2][3] |

| Isopropanol | Soluble | Miscible |

| Methanol | Soluble | Miscible |

Note: The solubility of this compound is inferred from general statements in chemical literature and its structural similarity to diethyl oxalate. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent.[5][6][7] This method is considered a gold standard for generating reliable thermodynamic solubility data.[5][6]

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

-

Syringe filters (chemically compatible with the solvent and solute)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of the Solvent System:

-

Ensure the selected organic solvent is of high purity to avoid interferences.

-

If required, the solvent can be degassed to prevent the formation of bubbles during the experiment.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of glass vials. The presence of a distinct, separate phase of this compound after equilibration is crucial to ensure saturation.

-

Carefully add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, though the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved this compound no longer changes over time.[5]

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solvent phase) using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microdroplets of this compound.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method.

-

The analytical method should be validated for linearity, accuracy, and precision for the quantification of this compound in the chosen solvent.

-

A calibration curve should be generated using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

From the analytical results, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units of grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationships in solubility studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Diethyl oxalate [chembk.com]

- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 4. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Diisopropyl Oxalate: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of diisopropyl oxalate (B1200264). It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and a visual representation of the general experimental workflow. This document is intended to serve as a valuable resource for laboratory and research professionals.

Core Physicochemical Data

Diisopropyl oxalate, also known as ethanedioic acid, bis(1-methylethyl) ester, is an organic compound with the chemical formula C8H14O4. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in organic synthesis and various research contexts.

Quantitative Data Summary

The table below summarizes the reported melting and boiling points for this compound. It is important to note that slight variations in these values can occur due to experimental conditions and sample purity.

| Physical Property | Value | Conditions |

| Melting Point | -30 °C | Not Specified |

| Boiling Point | 190 - 191 °C | (estimate) |

| 199.6 °C | at 760 mmHg[1][2][3] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for the determination of melting and boiling points. These methods are widely accepted and utilized for the physical characterization of chemical compounds.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for its determination.[1][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (optional, for pulverizing the sample)

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube.[5] Pack the sample into the sealed end of the tube by tapping it gently on a hard surface. The packed sample height should be 2-3 mm.[5]

-

Apparatus Setup (Thiele Tube):

-

Fill the Thiele tube with a suitable heating oil (e.g., mineral oil) to a level just above the side-arm junction.[6]

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.

-

Immerse the thermometer and attached capillary tube into the oil bath of the Thiele tube.[6][7]

-

-

Apparatus Setup (Mel-Temp):

-

Insert the capillary tube into the heating block of the Mel-Temp apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.

-

For an accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has completely liquefied (the end of melting). The recorded range is the melting point of the sample.[8]

-

Boiling Point Determination: Capillary Method (Siwoloboff Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The capillary method provides a micro-scale approach to determine the boiling point, which is particularly useful when only small quantities of the substance are available.[9][10][11]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or Mel-Temp with a boiling point accessory)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[12]

-

Apparatus Setup:

-

Heating and Observation:

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.[12]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[12] Record this temperature.

-

Logical Workflow Diagram

The following diagram illustrates the generalized experimental workflow for the determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 7. labcomercial.com [labcomercial.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. chemconnections.org [chemconnections.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chymist.com [chymist.com]

A Comprehensive Technical Guide to the Thermochemical Properties of Diisopropyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for diisopropyl oxalate (B1200264). Diisopropyl oxalate, an organic compound with applications in synthesis, is detailed here through its physical and thermochemical properties. This document compiles available data from various sources, outlines a detailed experimental protocol for its synthesis, and describes the general methodologies for determining its key thermochemical parameters. Due to a lack of experimentally determined values for certain properties, this guide also presents calculated data and general experimental frameworks.

Introduction

This compound (C8H14O4) is a dialkyl ester of oxalic acid. A comprehensive understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction engineering in its various applications. This guide aims to consolidate the known data for this compound and provide detailed experimental context.

Physicochemical Properties

A collection of key physical and chemical properties for this compound is presented in Table 1. This data has been aggregated from multiple chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C8H14O4 | [1][2] | |

| Molecular Weight | 174.19 | g/mol | [1][2] |

| CAS Registry Number | 615-81-6 | [1][2] | |

| IUPAC Name | dipropan-2-yl oxalate | [3] | |

| Boiling Point | 199.6 | °C at 760 mmHg | [4] |

| Density | 1.034 | g/cm³ | [4] |

| Refractive Index | 1.419 | [3] | |

| Flash Point | 75.3 | °C | [4] |

| Melting Point | -30 | °C | [5] |

Thermochemical Data

The available thermochemical data for this compound is summarized in Table 2. It is important to note that much of the available data is calculated rather than experimentally determined.

Table 2: Thermochemical Data for this compound

| Property | Value | Unit | Method | Source |

| Enthalpy of Vaporization (ΔvapH) | 57.8 | kJ/mol | Experimental (at 433 K) | [2] |

| 57.6 | kJ/mol | Experimental (at 331 K) | [2] | |

| Enthalpy of Formation (gas, ΔfH°gas) | -708.61 | kJ/mol | Calculated (Joback Method) | [6] |

| Enthalpy of Fusion (ΔfusH°) | 15.00 | kJ/mol | Calculated (Joback Method) | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -456.24 | kJ/mol | Calculated (Joback Method) | [6] |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/mol·K | ||

| Standard Molar Entropy (S°) | Data not available | J/mol·K | ||

| Standard Enthalpy of Formation (condensed, ΔfH°) | Data not available | kJ/mol | ||

| Standard Enthalpy of Combustion (ΔcH°) | Data not available | kJ/mol |

Note: The lack of experimentally determined values for key thermochemical properties such as the standard enthalpy of formation (condensed phase), standard molar entropy, and heat capacity is a significant data gap.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from oxalic acid and isopropyl alcohol has been reported.[7]

Procedure:

-

Reaction Setup: In a 5 L laboratory reactor equipped with a stirrer, 1 kg (11.1 mol) of oxalic acid is added to 1700 mL of isopropyl alcohol. The mixture is stirred until a clear solution is formed.

-

Catalyst Addition: A solution of 47.67 g (2.5 mol) of p-toluenesulfonic acid monohydrate in 200 mL of toluene (B28343) is slowly added to the reactor.

-

Reaction: The reaction mixture is heated to reflux and stirred for 24 hours. A Dean-Stark trap is used to continuously remove the water generated during the esterification, driving the reaction to completion.

-

Work-up: The reaction mixture is cooled and then neutralized with 500 mL of saturated aqueous NaHCO3 solution. The mixture is partitioned with 400 mL of toluene (2x) and 1 L of water (2x).

-

Purification: The combined organic phases are dried with 1 L of saturated aqueous NaCl solution. The organic phase is separated, and the solvent is removed under vacuum. The crude product is then purified by distillation under high vacuum to yield this compound as a colorless oil. The reported yield is 90%.[7]

Caption: Workflow for the synthesis of this compound.

Determination of Thermochemical Data: General Methodologies

While specific experimental data for this compound is lacking, the following are the standard methodologies that would be employed to determine its key thermochemical properties.

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Procedure Outline:

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible within a combustion bomb. A known amount of a combustion aid (like benzoic acid) may be used.

-

Bomb Assembly: The bomb is sealed and pressurized with a high pressure of pure oxygen (typically around 30 atm). A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.

-

Calorimetry: The bomb is placed in a calorimeter, which is a container of a known mass of water with a precise thermometer. The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released in the combustion reaction.

-

Analysis of Products: The contents of the bomb are analyzed for incomplete combustion products (e.g., CO) and for the formation of nitric acid from any residual nitrogen in the bomb.

-

Calculation: The heat of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of combustion of the fuse wire and any auxiliary substances, and for the formation of nitric acid. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

The heat capacity of liquid this compound as a function of temperature can be determined using a differential scanning calorimeter.

Experimental Procedure Outline:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow to the sample and reference pans required to maintain them at the same temperature.

-

Calibration: The heat flow and temperature scales of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is recorded with empty pans. A calibration run with a standard material of known heat capacity (e.g., sapphire) is also performed.

-

Calculation: The heat capacity of the this compound sample is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of the sapphire standard, taking into account the sample mass and heating rate.

Conclusion

This technical guide has summarized the currently available thermochemical and physical data for this compound. While some experimental data, such as the enthalpy of vaporization, is available, there is a notable absence of experimentally determined values for key thermochemical parameters like the standard enthalpy of formation and heat capacity. The provided calculated values can serve as estimates, but for high-precision applications, experimental determination using the standard methodologies of combustion calorimetry and differential scanning calorimetry, as outlined in this guide, is recommended. The detailed synthesis protocol provides a clear pathway for obtaining the compound for further study.

References

- 1. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H14O4 | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. Cas 615-81-6,this compound | lookchem [lookchem.com]

- 6. This compound (CAS 615-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Diisopropyl oxalate material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of Diisopropyl Oxalate (B1200264)

This guide provides a comprehensive overview of the material safety data for diisopropyl oxalate (CAS No. 615-81-6), targeted at researchers, scientists, and professionals in drug development. It consolidates critical safety information, including physicochemical properties, hazard classifications, handling procedures, and toxicological data. The guide also details standardized experimental protocols for safety assessment and visualizes key processes and pathways to ensure clarity and accessibility.

Chemical Identification and Properties

This compound is the diester of isopropanol (B130326) and oxalic acid. It is essential to be aware of its specific identifiers and physical characteristics to ensure safe handling and use in a laboratory or industrial setting.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | dipropan-2-yl oxalate, Ethanedioic acid, bis(1-methylethyl) ester, Oxalic acid diisopropyl ester[1][2] |

| CAS Number | 615-81-6[1] |

| Molecular Formula | C₈H₁₄O₄[1] |

| Molecular Weight | 174.19 g/mol [3] |

| InChI Key | ITHNIFCFNUZYLQ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Colorless, odorless liquid | [1] |

| Melting Point | -30 °C | [1][4] |

| Boiling Point | 190 - 199.6 °C | [1][2] |

| Flash Point | 75.3 °C | [1] |

| Density | 1.002 - 1.034 g/cm³ | [1][2] |

| Vapor Pressure | 0.339 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Refractive Index | 1.410 - 1.419 |[1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a combustible liquid and poses risks of skin, eye, and respiratory irritation.[3][5]

Table 3: GHS Hazard Classification

| Classification | Code | Hazard Statement |

|---|---|---|

| Flammable Liquids, Category 4 | H227 | Combustible liquid[3] |

| Skin Irritation, Category 2 | H315 | Causes skin irritation[3] |

| Serious Eye Irritation, Category 2A | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335 | May cause respiratory irritation[3] |

Pictograms:

Signal Word: Warning [5]

Precautionary Statements (Selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

-

P261: Avoid breathing mist, vapors, or spray.[5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Toxicology and Mechanism of Action

While specific quantitative toxicological data for this compound is limited, the toxicity of oxalate esters is well-understood to be primarily driven by their metabolic breakdown products.

Upon absorption, this compound is expected to be rapidly hydrolyzed by esterase enzymes into isopropyl alcohol and the oxalate anion.[7] The primary moiety responsible for systemic toxicity is the oxalate anion.[7] Oxalic acid and its soluble salts are corrosive and can cause acute hypocalcemia by chelating calcium ions in the blood to form insoluble calcium oxalate.[8][9] These calcium oxalate crystals can precipitate in various tissues, most notably the kidneys, leading to significant organ damage and acute kidney failure.[8][10]

Caption: Metabolic pathway and mechanism of toxicity for this compound.

Safe Handling, Storage, and First Aid

Proper handling and storage procedures are critical to minimize exposure risks. In the event of an exposure, immediate and appropriate first aid is essential.

Table 4: Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

|---|---|

| Engineering Controls | Handle in a well-ventilated place. Ensure eyewash stations and safety showers are close to the workstation.[5][11] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible.[12] |

| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing.[5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11] Recommended storage temperature is 2-8°C. |

Caption: First aid workflow for this compound exposure.

Experimental Protocols for Hazard Assessment

The GHS classifications for this compound are determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies relevant to its classification.

Experimental Protocol 1: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to produce reversible (irritation) or irreversible (corrosion) skin damage.[5]

-

Test System: Typically, a single albino rabbit is used for the initial test.[13]

-

Methodology:

-

Preparation: Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area.

-

Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (~6 cm²) of skin and covered with a gauze patch under a semi-occlusive dressing.[2]

-

Exposure: The exposure duration is typically 4 hours. A sequential approach may be used, with patch removals at 3 minutes, 1 hour, and 4 hours to check for severe reactions and minimize animal distress.[2]

-

Observation: After patch removal, the skin is cleaned. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, 24, 48, and 72 hours post-exposure.[2]

-

Scoring: Skin reactions are scored on a scale (e.g., 0 for no effect to 4 for severe erythema/edema). The substance is classified based on the severity and reversibility of the observed effects. If effects persist, observation can be extended up to 14 days.[2]

-

Experimental Protocol 2: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of a substance to cause damage to the eye upon a single application.[3]

-

Test System: Albino rabbits are the preferred species. An initial test is performed on one animal.[14]

-

Methodology:

-

Pre-Test Analysis: A weight-of-the-evidence analysis is performed first, including data from skin irritation tests (OECD 404). If a substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is done.[1]

-

Application: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.[14]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[15] Reactions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling/chemosis).

-

Confirmation: If a corrosive or severe irritant effect is not observed in the first animal, the response is confirmed using up to two additional animals.[15]

-

Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions. The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[1]

-

Caption: Logical workflow for skin and eye hazard assessment.

Accidental Release and Disposal

In case of a spill or leak, the following procedures should be followed:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with skin or eyes. Wear appropriate personal protective equipment.[5]

-

Containment: Prevent further leakage if safe to do so. Do not let the chemical enter drains.[5]

-

Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Use spark-proof tools.[5]

-

Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[5]

This guide is intended for informational purposes and should not replace a formal risk assessment or the consultation of a complete, up-to-date Safety Data Sheet (SDS) from the manufacturer. Always adhere to good laboratory practices and institutional safety guidelines when handling any chemical substance.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. This compound | C8H14O4 | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. wikem.org [wikem.org]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. Oxalic acid - Wikipedia [en.wikipedia.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. testinglab.com [testinglab.com]

- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

GHS hazard classification of Diisopropyl oxalate

An In-depth Technical Guide on the GHS Hazard Classification of Diisopropyl Oxalate (B1200264)

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for Diisopropyl oxalate. It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document outlines the specific hazard classes, associated signal words, pictograms, and precautionary statements, supported by available physical, chemical, and toxicological data.

GHS Hazard Classification

This compound is classified into multiple hazard categories under the GHS framework. The primary hazards are related to its flammability, skin and eye irritation, and potential for respiratory irritation.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category |

| Flammable Liquids | 4 |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation) | 3 |

GHS Label Elements

The GHS label for this compound includes a signal word, hazard pictograms, and specific hazard and precautionary statements.

-

Pictogram:

-

-

Hazard Statements (H-phrases):

-

Precautionary Statements (P-phrases):

Table 2: Precautionary Statements for this compound

Type Code Statement Prevention P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264 Wash hands thoroughly after handling.[1] P271 Use only outdoors or in a well-ventilated area.[1] P280 Wear protective gloves/protective clothing/eye protection/face protection.[1] Response P302 + P352 IF ON SKIN: Wash with plenty of water.[1] P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319 Get medical help if you feel unwell.[1] P321 Specific treatment (see supplemental first aid instruction on this label).[1] P332 + P317 If skin irritation occurs: Get medical help.[1] P362 + P364 Take off contaminated clothing and wash it before reuse.[1] Storage P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[1] P405 Store locked up.[1] Disposal P501 Dispose of contents/container to an approved waste disposal plant.[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical properties of this compound is provided below. Detailed toxicological data from experimental studies are limited.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₄[2][3][4] |

| Molecular Weight | 174.19 g/mol [2] |

| CAS Number | 615-81-6[2][3][4] |

| Appearance | Colorless to pale yellow clear liquid[5] |

| Melting Point | -30 °C[3] |

| Boiling Point | 191.0 °C at 760 mmHg[5] |

| Flash Point | 75.3 °C (167.0 °F) - closed cup[3][5] |

| Density | 1.002 g/cm³[3] |

| Vapor Pressure | 0.339 mmHg at 25 °C[3] |

| Water Solubility | 5128 mg/L at 25 °C (estimated)[5] |

| Log P (o/w) | 1.412 (estimated)[5] |

Toxicological Data: There is a lack of comprehensive, publicly available quantitative toxicological data for this compound. Safety data sheets indicate that no data is available for toxicity to fish, daphnia and other aquatic invertebrates, algae, or microorganisms.[1] The toxicological properties have not been thoroughly investigated.[6]

Experimental Protocols

Detailed experimental protocols for the determination of the GHS hazard classifications for this compound are not available in the public domain through the conducted searches. The classifications are typically derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by chemical manufacturers and importers. These studies would likely follow standardized OECD guidelines for testing chemical hazards.

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of this compound based on its identified hazards.

Caption: GHS hazard classification workflow for this compound.

References

Diisopropyl Oxalate: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate (B1200264) (CAS No. 615-81-6), with the systematic IUPAC name dipropan-2-yl oxalate, is a dialkyl ester of oxalic acid. While it may not be as commonly known as its simpler counterparts like dimethyl or diethyl oxalate, diisopropyl oxalate and its derivatives serve as important intermediates and building blocks in various fields of organic synthesis, including the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its physicochemical properties, historical and modern synthesis methodologies, and key applications.

Physicochemical Properties

This compound is a colorless liquid with properties that make it a useful reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Melting Point | -30 °C | [3] |

| Boiling Point | 190-191 °C (at 760 mmHg) | [3] |

| Density | ~1.00 g/mL | [3] |

| Refractive Index | ~1.413 | |

| Flash Point | 75.3 °C | [3] |

| Vapor Pressure | 0.339 mmHg at 25°C | [3] |

The Historical Context of Oxalate Ester Synthesis: A Prelude to this compound

The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its discovery can be situated within the broader historical development of organic chemistry in the latter half of the 19th century, a period marked by significant advancements in the synthesis and understanding of organic compounds.

The parent compound, oxalic acid, has been known for centuries, first isolated from wood sorrel (Oxalis acetosella) in the 18th century. The late 19th century saw a surge in the systematic study of organic reactions, including esterification. Early methods for the preparation of dialkyl oxalates primarily involved the direct esterification of oxalic acid with an alcohol, often in the presence of a strong acid catalyst such as sulfuric acid. These early procedures were often inefficient, plagued by low yields and the formation of byproducts due to the challenges of removing water from the reaction mixture to drive the equilibrium towards the ester product.

The development of more sophisticated techniques in the early 20th century, such as azeotropic distillation to remove water, significantly improved the yields and purity of oxalate esters. This laid the groundwork for the efficient synthesis of a wide range of dialkyl oxalates, including this compound.

Modern Synthesis of this compound

Contemporary methods for the synthesis of this compound are highly efficient and well-established. The most common laboratory and industrial-scale preparation involves the acid-catalyzed esterification of oxalic acid with isopropanol.

Experimental Protocol: Acid-Catalyzed Esterification of Oxalic Acid with Isopropanol

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

-

Oxalic acid (dihydrate or anhydrous)

-

Isopropyl alcohol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine oxalic acid and an excess of isopropyl alcohol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate and toluene. Toluene serves as an azeotroping agent to facilitate the removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent and excess isopropyl alcohol.

-

Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its two ester functionalities can undergo various transformations, making it a valuable building block for more complex molecules. Key applications include its use in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3] The bulky isopropyl groups can influence the stereochemical outcome of reactions at adjacent centers and can be readily hydrolyzed under basic or acidic conditions when required.

Conclusion

While the specific moment of the discovery of this compound is not clearly delineated in the historical chemical literature, its emergence can be understood as a natural progression of the systematic exploration of organic reactions in the late 19th and early 20th centuries. The development of efficient esterification methods paved the way for the synthesis of a vast array of esters, including those from branched-chain alcohols like isopropanol. Today, this compound is a readily accessible and valuable reagent, with its synthesis rooted in the foundational principles of organic chemistry and its applications extending to the frontiers of modern drug discovery and materials science.

References

Diisopropyl oxalate upstream and downstream products

An In-depth Technical Guide to the Upstream and Downstream Products of Diisopropyl Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis (upstream) and applications (downstream) of diisopropyl oxalate. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical information, including experimental protocols and pathway visualizations.

Introduction to this compound